N'-hydroxy-6-oxopiperidine-3-carboximidamide
CAS No.:
Cat. No.: VC15879306
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3O2 |
|---|---|
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | N'-hydroxy-6-oxopiperidine-3-carboximidamide |
| Standard InChI | InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10) |
| Standard InChI Key | HYRKJKLLAADWRX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NCC1C(=NO)N |
Introduction
Synthesis and Synthetic Routes
The synthesis of N'-hydroxy-6-oxopiperidine-3-carboximidamide typically involves multi-step reactions starting from piperidine precursors. A common approach utilizes hydroxylamine hydrochloride to introduce the oxime intermediate, which is subsequently functionalized into the carboximidamide group.
Key Synthetic Steps
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Formation of the Piperidine Skeleton: Starting materials such as 6-oxopiperidine-3-carboxylic acid are modified via alkylation or acylation to introduce substituents. For example, reaction with ethyl or methyl halides under basic conditions yields 1-alkyl-6-oxopiperidine intermediates.
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Oxime Formation: Treatment with hydroxylamine hydrochloride in ethanol or methanol introduces the N'-hydroxy group, forming the oxime intermediate. This step often requires controlled pH and temperature to optimize yield.
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Carboximidamide Functionalization: The oxime undergoes further reaction with ammonia or amines to form the carboximidamide group. Catalysts such as acetic acid or palladium-based systems may be employed to enhance reaction efficiency .
Example Reaction Scheme:
Industrial-Scale Production
Large-scale synthesis involves batch reactors with optimized parameters:
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Solvents: Ethanol, methanol, or dimethylformamide (DMF).
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Temperature: 60–80°C for oxime formation; room temperature for carboximidamide synthesis.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).
Structural and Physicochemical Properties
Molecular Structure
The compound features a piperidine ring with:
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Ketone Group (C=O): At position 6, contributing to electrophilic reactivity.
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Carboximidamide Group (C(=NOH)NH₂): At position 3, enabling hydrogen bonding and metal coordination .
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Conformational Flexibility: The piperidine ring adopts a chair conformation, with substituents in equatorial positions to minimize steric strain .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 157.17 g/mol | |
| XLogP3 | -0.7 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch).
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NMR (¹H): δ 1.5–2.5 ppm (piperidine CH₂), δ 3.2–3.8 ppm (N-CH₂), δ 8.1 ppm (N-H) .
| Compound | IC₅₀ (COX-2) | IC₅₀ (HDAC6) | Reference |
|---|---|---|---|
| 1-Ethyl derivative | 0.8 μM | 1.2 μM | |
| 1-Methyl derivative | 1.5 μM | 2.0 μM |
Applications in Medicinal Chemistry
Prodrug Development
The N'-hydroxy group serves as a prodrug moiety, enhancing solubility and bioavailability. Enzymatic cleavage in vivo releases active amines.
Metal Coordination Complexes
The carboximidamide group forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enabling applications in:
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